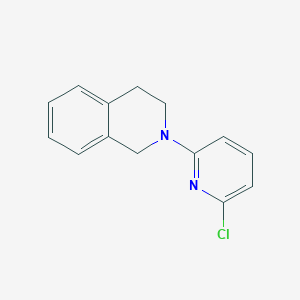

2-(6-Chloro-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline

Description

Properties

IUPAC Name |

2-(6-chloropyridin-2-yl)-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2/c15-13-6-3-7-14(16-13)17-9-8-11-4-1-2-5-12(11)10-17/h1-7H,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAAFMHSDVAMJHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C3=NC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

Data Tables Summarizing Preparation Methods

Research Findings and Analysis

The transfer hydrogenation method using formic acid and triethylamine is a mild and effective approach to reduce dihydroisoquinoline intermediates to tetrahydroisoquinolines with good stereochemical control.

Chlorination using thionyl chloride or phosphorus pentachloride is a classical and reliable method to introduce the chlorine atom at the 6-position on the tetrahydroisoquinoline ring, which significantly influences the compound's reactivity and biological activity.

Coupling reactions to introduce the 6-chloropyridinyl group require careful selection of reaction conditions and catalysts to achieve high yields and purity, often involving multi-step sequences including protection/deprotection and purification steps.

The overall synthetic routes are adaptable, allowing for modification of substituents and functional groups, making this compound a versatile intermediate in medicinal chemistry and organic synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The chloro group in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of oxidized derivatives with functional groups such as carboxylic acids or ketones.

Reduction: Formation of reduced derivatives with hydroxyl or alkyl groups.

Substitution: Formation of substituted derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

Dopamine Receptor Modulation

Research indicates that 2-(6-Chloro-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline acts as a modulator of dopamine receptors, particularly the D3 receptor. This activity suggests potential applications in treating psychiatric disorders such as schizophrenia and depression. The compound's ability to selectively target dopamine receptors can help minimize side effects typically associated with broader-spectrum antipsychotic medications .

Antipsychotic Agents

The compound has been explored as a candidate for developing new antipsychotic medications. Its structural analogs have shown efficacy in preclinical studies, demonstrating the potential to alleviate symptoms of psychosis while maintaining a favorable safety profile .

Neuroprotective Effects

There is emerging evidence that compounds similar to this compound exhibit neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells . This application could be significant in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and halogenation processes. Various derivatives of this compound have been synthesized to enhance its pharmacological properties or reduce toxicity .

| Derivative | Modification | Potential Application |

|---|---|---|

| Compound A | Increased lipophilicity | Enhanced blood-brain barrier penetration |

| Compound B | Substituted nitrogen | Improved receptor selectivity |

| Compound C | Altered halogen pattern | Reduced side effects |

Case Study 1: Antipsychotic Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antipsychotic potential of various tetrahydroisoquinoline derivatives. Among them, this compound exhibited significant binding affinity for D3 receptors and demonstrated efficacy in animal models of schizophrenia .

Case Study 2: Neuroprotection

In a preclinical trial assessing neuroprotective agents against oxidative stress-induced neuronal damage, derivatives of this compound showed promising results in reducing cell death and maintaining neuronal integrity . These findings suggest a potential application in therapies aimed at neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-(6-Chloro-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted 1,2,3,4-Tetrahydroisoquinolines with Aromatic Substituents

Methoxyphenyl Derivatives

describes five 1,2,3,4-tetrahydroisoquinoline-1-carbonitrile derivatives substituted with methoxyphenyl groups (e.g., 2-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile). These compounds exhibit distinct physical properties:

- Melting Points : Ranged from 98–110°C for solid derivatives.

- Spectroscopic Data: IR spectra showed nitrile (C≡N) stretches at ~2220 cm⁻¹, while ¹H-NMR confirmed methoxy (-OCH₃) signals at δ 3.7–3.8 ppm .

Chlorophenyl Derivatives

6-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline (CAS 96576-84-0, C₁₅H₁₄ClN) is a closely related analog. Its structure replaces the pyridinyl group with a phenyl ring, retaining the chlorine atom at position 4.

Piperidine- and Piperazine-Substituted Derivatives

highlights 2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinoline derivatives as potent bradycardic agents. For example, compound 6c (2-(1-benzyl-3-piperidyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline) showed significant bradycardic activity in rats (ED₅₀ = 0.3 mg/kg) with minimal blood pressure effects. The presence of 6,7-dimethoxy groups was critical for activity . Comparison: The target compound lacks methoxy substituents, suggesting divergent pharmacological profiles. The chloro-pyridinyl group may instead modulate receptor selectivity or metabolic stability.

Neurotoxic and Parkinsonism-Related Derivatives

N-Methylated tetrahydroisoquinolines, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), are implicated in Parkinson’s disease. These compounds undergo N-methylation in the substantia nigra, forming neurotoxic isoquinolinium ions via monoamine oxidase (MAO) oxidation. In vivo studies show 1MeTIQ readily crosses the blood-brain barrier, with 90% remaining unmetabolized in the brain .

Pyrazinyl and Pyridinyl Analogs

2-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroisoquinoline (CAS 629658-00-0, C₁₃H₁₂ClN₃) differs by replacing the pyridinyl group with a pyrazinyl ring. This substitution introduces additional nitrogen atoms, increasing polarity and hydrogen-bonding capacity.

Biological Activity

2-(6-Chloro-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline is a compound of significant interest due to its potential pharmacological properties. This article reviews its biological activity, focusing on its interaction with dopamine receptors and its therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₁₄H₁₃ClN₂

- CAS Number : 1220036-43-0

Dopamine Receptor Modulation

Research indicates that this compound acts as a modulator of dopamine receptors, particularly the D3 receptor. This receptor is implicated in various neuropsychiatric disorders, making this compound a candidate for the development of antipsychotic medications.

- Dopamine D3 Receptor Affinity :

- The compound exhibits significant affinity for the D3 receptor, which is crucial for modulating dopaminergic signaling pathways. Studies have shown that derivatives of tetrahydroisoquinoline can selectively activate this receptor, potentially leading to therapeutic effects in conditions like schizophrenia and Parkinson's disease .

Pharmacological Studies

Pharmacological evaluations have demonstrated that this compound may possess both agonistic and antagonistic properties depending on the receptor subtype it interacts with.

- Agonist Activity : In certain assays, the compound has shown to activate D3 receptors leading to downstream signaling effects associated with mood regulation and motor control.

- Antagonist Activity : Conversely, it may also inhibit D2 receptor activity, which can be beneficial in managing symptoms of psychosis by reducing excessive dopaminergic activity .

Case Study 1: Antipsychotic Potential

A study investigating the antipsychotic potential of tetrahydroisoquinoline derivatives found that compounds similar to this compound demonstrated efficacy in reducing psychotic symptoms in animal models. The results indicated a reduction in hyperactivity and stereotypic behaviors associated with dopamine dysregulation .

Case Study 2: Neuroprotective Effects

Another research effort highlighted the neuroprotective effects of tetrahydroisoquinoline derivatives against oxidative stress in neuronal cells. The study suggested that these compounds could mitigate neurodegenerative processes by modulating dopaminergic signaling pathways .

Data Table: Biological Activity Overview

Q & A

Q. Key Considerations :

- Solvent choice (e.g., dichlorobenzene for high-temperature reactions) .

- Acid catalysts (e.g., AlCl₃) to promote cyclization .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- ¹H NMR : Essential for confirming substituent positions and stereochemistry. For example, splitting patterns (e.g., doublets for methyl groups) and coupling constants can resolve structural ambiguities .

- X-ray crystallography : Provides definitive proof of molecular geometry and stereochemistry, as demonstrated in resolving the configuration of methyl 4-methyl-2-oxo-tetrahydroquinoline derivatives .

- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns (e.g., m/z 245 [M⁺] for a related compound) .

- IR spectroscopy : Identifies functional groups like carbonyls (e.g., 1731 cm⁻¹ for ester CO) .

Methodological Tip : Cross-validate data between techniques (e.g., NMR and X-ray) to resolve contradictions in stereochemical assignments .

Advanced: How can diastereoselectivity be controlled during the synthesis of tetrahydroisoquinoline derivatives?

Answer:

- Chiral auxiliaries : Use enantiomerically pure starting materials to induce stereoselectivity, as seen in the synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid .

- Catalytic asymmetric synthesis : Transition-metal catalysts or organocatalysts can promote enantioselective cyclization, though specific examples for this compound are not detailed in the evidence.

- Temperature and solvent effects : Higher temperatures may favor thermodynamic control, while polar aprotic solvents can stabilize transition states .

Data Contradiction Resolution :

If unexpected stereoisomers arise, use chiral HPLC or NMR with chiral shift reagents to isolate and identify enantiomers .

Advanced: How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for structural confirmation?

Answer:

- Dynamic NMR studies : Variable-temperature NMR can reveal conformational exchange that masks true splitting patterns .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts to validate proposed structures.

- X-ray crystallography : A gold standard for resolving ambiguities, as demonstrated in the unambiguous assignment of methyl group positions in pyrroloquinoline derivatives .

Case Example : In a study of methyl 4-methyl-2-oxo-tetrahydroquinoline, X-ray data resolved discrepancies between NMR-derived configurations and actual crystal structures .

Advanced: What strategies enable functionalization of the tetrahydroisoquinoline core for biological activity studies?

Answer:

- Phosphonic acid derivatives : Introduce phosphonate groups via Pudovik or Kabachnik–Fields reactions to study enzyme inhibition (e.g., tetrahydroisoquinoline-3-phosphonic acid derivatives) .

- Heterocyclic hybridization : Fuse with triazolo or thiophene moieties to enhance bioactivity, as seen in 5-(4-chlorophenyl)-3-(2-furyl)-1,2,4-triazolo[3,4-a]isoquinoline .

- Substituent variation : Modify the pyridinyl or chloro groups to optimize pharmacokinetic properties.

Q. Synthetic Workflow :

Optimize reaction conditions (e.g., solvent, catalyst) for functional group compatibility.

Use protecting groups (e.g., acetyl) to prevent side reactions during derivatization .

Advanced: How can contradictory biological activity data be analyzed for structure-activity relationships (SAR)?

Answer:

- Statistical modeling : Apply multivariate analysis (e.g., PCA) to correlate substituent electronic effects (Hammett σ values) with activity trends.

- Crystallographic studies : Resolve target-ligand binding modes to explain outliers in activity data.

- Meta-analysis : Compare results across studies to identify consensus trends or methodological biases.

Example : Inconsistent enzyme inhibition data may arise from differences in assay conditions (pH, ionic strength) or compound purity .

Basic: What are the safety and handling protocols for intermediates like chloroacetyl derivatives?

Answer:

- Toxicity mitigation : Use fume hoods and personal protective equipment (PPE) when handling chloroacetyl compounds due to lachrymatory effects.

- Waste disposal : Neutralize acidic byproducts (e.g., AlCl₃ reactions) with sodium bicarbonate before disposal .

Key Reference : ACS Safety Guidelines emphasize proper ventilation and hazard assessment for reactive intermediates .

Advanced: What computational tools are recommended for predicting the reactivity of this compound?

Answer:

- Density Functional Theory (DFT) : Calculate transition-state energies for cyclization steps (e.g., B3LYP/6-31G* level).

- Molecular docking : Screen for potential biological targets using software like AutoDock Vina.

- QSAR models : Train models on existing tetrahydroisoquinoline datasets to predict bioavailability or toxicity .

Validation : Cross-check computational predictions with experimental kinetic data (e.g., reaction yields under varying conditions) .

Basic: How is purity assessed for intermediates and final products?

Answer:

- Chromatography : HPLC or TLC with UV/fluorescence detection for non-volatile compounds.

- Elemental analysis : Confirm stoichiometry (e.g., C, H, N percentages within 0.3% of theoretical values) .

- Melting point : Sharp melting ranges (e.g., 398–341 K) indicate high crystallinity and purity .

Advanced: What are the challenges in scaling up laboratory-scale syntheses of this compound?

Answer:

- Exothermic reactions : Optimize heat dissipation for large-scale AlCl₃-mediated cyclizations to prevent runaway reactions .

- Solvent recovery : Implement distillation or membrane filtration for cost-effective reuse of dichlorobenzene.

- Regulatory compliance : Ensure intermediates meet ICH guidelines for impurities (<0.1% for genotoxic substances).

Case Study : Scaling the synthesis of methyl 4-methyl-2-oxo-tetrahydroquinoline required adjusting AlCl₃ addition rates to maintain temperature control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.